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molecular formula C18H21NO B2504921 1-Benzhydryl-3-methoxy-3-methylazetidine CAS No. 168144-41-0

1-Benzhydryl-3-methoxy-3-methylazetidine

Cat. No. B2504921
M. Wt: 267.372
InChI Key: JOZOHWCUJSNUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08129366B2

Procedure details

To a DMF (2 mL) solution of 1-benzhydryl-3-methylazetidin-3-ol (123 mg, 0.486 mmol), methyl iodide (33.2 μl, 0.534 mmol) and 60% sodium hydride (29 mg, 0.729 mmol) were added at 0° C. under a nitrogen stream, and the mixture was stirred for one hour at the same temperature. The reaction liquor was poured onto ice water, and the mixture was extracted with ethyl acetate. The extract was washed with ice water and saturated brine in this order, and then dried over anhydrous sodium sulfate. Sodium sulfate was removed, and then the solvent was concentrated under reduced pressure. The obtained residue was purified by thin layer chromatography (ethyl acetate/n-hexane=10/1, v/v), to obtain the title compound (38 mg, 29%) as an oily matter.
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
33.2 μL
Type
reactant
Reaction Step One
Quantity
29 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
29%

Identifiers

REACTION_CXSMILES
[CH:1]([N:14]1[CH2:17][C:16]([CH3:19])([OH:18])[CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:20]I.[H-].[Na+]>CN(C=O)C>[CH:1]([N:14]1[CH2:17][C:16]([O:18][CH3:20])([CH3:19])[CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
123 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)(O)C
Name
Quantity
33.2 μL
Type
reactant
Smiles
CI
Name
Quantity
29 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for one hour at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction liquor was poured onto ice water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with ice water and saturated brine in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Sodium sulfate was removed
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by thin layer chromatography (ethyl acetate/n-hexane=10/1

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 38 mg
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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